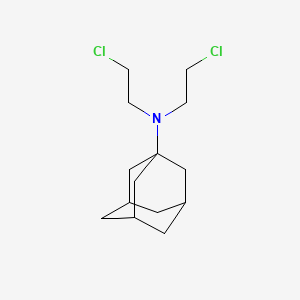
Amantadine-N-mustard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amantadine-N-mustard, also known as this compound, is a useful research compound. Its molecular formula is C14H23Cl2N and its molecular weight is 276.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Amantadine-N-mustard is characterized by its ability to act as both an antiviral agent and a chemotherapeutic compound. The compound's structure includes a nitrogen mustard moiety, which is known for its DNA-alkylating properties, leading to cytotoxic effects on rapidly dividing cells. This dual functionality is essential for its applications in treating diseases that involve viral infections and cancer.
Efficacy Against Tumor Cells
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A comparative study demonstrated that while this compound was ineffective in vitro against certain tests, it showed promise when combined with other chemotherapeutic agents. This suggests potential for use in combination therapies to enhance overall efficacy against tumors .
Case Studies
- Combination Therapy : In a study assessing the effects of this compound combined with other chemotherapeutics, it was found that this combination led to enhanced cytotoxicity in resistant cancer cell lines. This highlights the potential of this compound as an adjunct therapy in oncology.
- Mechanistic Insights : Further investigations into the mechanism revealed that this compound's ability to induce DNA damage through alkylation could be leveraged to overcome resistance mechanisms seen in various cancers.
Meta-Analysis Findings
A meta-analysis focusing on amantadine indicated significant improvements in motor symptoms among Parkinson's patients using high doses, suggesting that modifications to the amantadine structure could potentially enhance these effects further .
Safety and Side Effects
The safety profile of this compound remains an area requiring extensive research. Preliminary studies suggest that while amantadine itself can lead to adverse events such as visual hallucinations and confusion, the addition of the mustard component may alter these side effects, necessitating careful evaluation in clinical settings.
Table 2: Reported Adverse Effects of this compound
| Adverse Effect | Frequency |
|---|---|
| Visual Hallucinations | Common |
| Confusion | Moderate |
| Blurred Vision | Rare |
Propiedades
Número CAS |
5592-71-2 |
|---|---|
Fórmula molecular |
C14H23Cl2N |
Peso molecular |
276.2 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)adamantan-1-amine |
InChI |
InChI=1S/C14H23Cl2N/c15-1-3-17(4-2-16)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2 |
Clave InChI |
XXLZNPXWCIMLFS-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N(CCCl)CCCl |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N(CCCl)CCCl |
Key on ui other cas no. |
5592-71-2 |
Sinónimos |
amantadine-N-mustard amantadine-N-mustard, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















